1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
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Overview
Description
1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a 3-chloroanilino group attached to a pyridine ring, which is further substituted with a methyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-chloroaniline, have been used in the production of dyes, pharmaceuticals, and pesticides .
Mode of Action
Organochlorine compounds, which include 3-chloroaniline, have been shown to modify the physical properties of hydrocarbons in several ways . They can act as alkylating agents, where chlorine can act as a leaving group, potentially resulting in cellular damage .
Result of Action
A series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities. Most of the compounds have shown anti-inflammatory activity with a moderate-to-excellent activity range . This suggests that 1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloronitrobenzene, undergoes nitration followed by reduction to yield 3-chloroaniline.
Coupling Reaction: The 3-chloroaniline is then coupled with a suitable pyridine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of noble metal catalysts and specific reaction environments can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloroanilino)nicotinic acid: This compound shares a similar structure but differs in the position of the carboxylic acid group.
Uniqueness
1-(3-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(3-chloroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-5-12(17)11(13(18)19)7-16(8)15-10-4-2-3-9(14)6-10/h2-7,15H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADJGDQJNTCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1NC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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